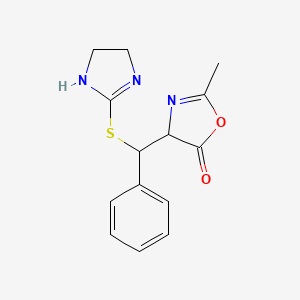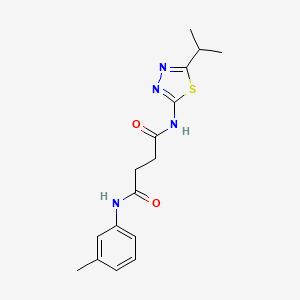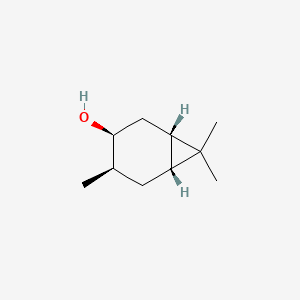
4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one is a complex organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one typically involves multi-step reactions. One common method includes the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction forms an intermediate, which is then further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of pyrazolophthalazines.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing rings.
Oxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one is unique due to its combined imidazole and oxazole rings, which provide a versatile platform for various chemical reactions and biological activities. This dual functionality is not commonly found in simpler heterocyclic compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
137918-82-2 |
|---|---|
Formule moléculaire |
C14H15N3O2S |
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
4-[4,5-dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl]-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O2S/c1-9-17-11(13(18)19-9)12(10-5-3-2-4-6-10)20-14-15-7-8-16-14/h2-6,11-12H,7-8H2,1H3,(H,15,16) |
Clé InChI |
ATEYXONYQCNJRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(C(=O)O1)C(C2=CC=CC=C2)SC3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)


![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)

